N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride
Description
IUPAC Name: N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride Molecular Formula: C20H20ClFN5O3 Molecular Weight: 413.87 g/mol . Structural Features:
- Core: 2,3-Dihydro-1-benzofuran-3-carboxamide scaffold, providing rigidity and aromatic interactions.
- Substituents: 4-(Aminomethyl)-2-fluorobenzyl group attached to the carboxamide nitrogen. Hydrochloride salt, enhancing solubility and bioavailability.
The compound is available from multiple global suppliers, including Corcoran Chemical Products, Inc. (USA), Shanghai Meg Imp. and Exp. (China), and Parchem Trading Ltd., indicating its relevance in pharmaceutical research .
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2.ClH/c18-15-7-11(8-19)5-6-12(15)9-20-17(21)14-10-22-16-4-2-1-3-13(14)16;/h1-7,14H,8-10,19H2,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFMATVYKQBTJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction, where an amine reacts with a formaldehyde derivative in the presence of a reducing agent.
Formation of the Carboxamide: The carboxamide moiety can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative or its activated form (e.g., an acid chloride or ester).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and benzofuran moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle Variations: The target compound’s 2,3-dihydro-1-benzofuran core is distinct from the 1,3-dihydroisobenzofuran () and furopyridine () scaffolds.
Substituent Effects: Aminomethyl vs. Dimethylaminopropyl: The target’s primary amine (as hydrochloride) likely offers superior aqueous solubility compared to the tertiary amine in ’s compound . Fluorophenyl Group: Common across all analogs, this group contributes to lipophilicity and receptor binding but varies in substitution position (e.g., 2-fluoro in the target vs. 4-fluoro in ) .
Trifluoroethyl Group (): Introduces strong electron-withdrawing effects, which may influence pharmacokinetics and target affinity .
Biological Activity
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride, often referred to as a benzofuran derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorine atom and an amine group that may contribute to its biological efficacy.
- Molecular Formula : C17H18ClFN2O
- Molecular Weight : 352.9 g/mol
- CAS Number : 2490432-07-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Recent studies have indicated that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and are implicated in cancer progression.
In Vitro Studies
-
Antiproliferative Activity :
- The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating potent inhibitory activity compared to other known HDAC inhibitors like SAHA (IC50: 17.25 μM) .
- Table 1: Antiproliferative Activity Comparison
Compound Cell Line IC50 (μM) This compound HepG2 1.30 SAHA HepG2 17.25 -
Mechanisms of Action :
- The compound promotes apoptosis and induces cell cycle arrest at the G2/M phase in HepG2 cells, which contributes to its antitumor activity .
- Further studies have demonstrated that the compound enhances the anticancer effects of other chemotherapeutics like taxol and camptothecin when used in combination therapies.
In Vivo Studies
- In xenograft models, the compound demonstrated a tumor growth inhibition (TGI) rate of approximately 48.89%, showing comparable efficacy to established treatments .
Case Studies
A notable case study involved the administration of this compound in a preclinical model where it was tested alongside traditional chemotherapy drugs. The results indicated not only improved tumor inhibition but also reduced side effects commonly associated with chemotherapy, suggesting a favorable safety profile.
Q & A
Q. What are the recommended methodologies for synthesizing this compound?
Synthesis typically involves multi-step organic reactions, including amide bond formation and fluorophenyl group functionalization. Key steps may involve Pd-catalyzed C-H arylation for benzofuran core assembly and reductive amination for the aminomethylphenyl moiety. Purification via column chromatography or recrystallization ensures high purity . Safety protocols for handling intermediates (e.g., fluorinated reagents) must align with OSHA guidelines .
Q. Which analytical techniques are critical for structural elucidation?
- X-ray crystallography : Resolve 3D structure using SHELXL for refinement, particularly for verifying stereochemistry and hydrogen bonding .
- NMR spectroscopy : 1H/13C NMR and 2D experiments (e.g., COSY, HSQC) confirm connectivity and substituent placement.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. How should researchers handle safety risks associated with this compound?
- Storage : In airtight containers under inert gas (N2/Ar) at -20°C to prevent hydrolysis .
- PPE : Use nitrile gloves, lab coats, and fume hoods to mitigate exposure to hydrochloride salts and fluorinated intermediates.
- Waste disposal : Neutralize acidic byproducts before disposal per EPA regulations .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during structural validation?
- Multi-technique cross-validation : Combine NMR (e.g., NOESY for spatial proximity) with X-ray data to resolve ambiguities in substituent orientation.
- DFT calculations : Simulate NMR chemical shifts or IR spectra to compare with experimental results, reducing misinterpretation risks .
- Statistical analysis : Apply principal component analysis (PCA) to identify outliers in replicated measurements.
Q. What computational strategies optimize this compound’s electronic properties for target binding?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., enzymes or receptors).
- QM/MM simulations : Study reaction mechanisms at active sites, leveraging density functional theory (DFT) for electronic structure insights .
- MD simulations : Assess stability of ligand-target complexes in solvated environments over nanosecond timescales.
Q. How can synthesis yield be improved while minimizing side reactions?
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) via response surface methodology (RSM).
- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer for exothermic steps .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate formation.
Q. What experimental designs are effective for evaluating bioactivity in neurological models?
- In vitro assays : Test inhibitory effects on neuronal ion channels (e.g., patch-clamp electrophysiology) or enzyme activity (e.g., fluorogenic substrates).
- In vivo models : Use zebrafish or rodent models to assess blood-brain barrier penetration and toxicity profiles, referencing protocols from neuropharmacology studies .
- Dose-response studies : Apply Hill equation modeling to quantify EC50/IC50 values for dose optimization.
Methodological Frameworks for Data Interpretation
Q. How can the quadripolar model enhance research rigor in studying this compound?
The quadripolar framework integrates:
- Theoretical pole : Link hypotheses to receptor-ligand interaction theories.
- Epistemological pole : Align experimental outcomes with mechanistic models (e.g., lock-and-key vs. induced fit).
- Technical pole : Standardize assays (e.g., ELISA, SPR) for reproducibility.
- Morphological pole : Contextualize findings within broader pharmacological or materials science applications .
Q. What strategies address reproducibility challenges in crystallographic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
